molecular formula C13H21N5O3S B2930166 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine CAS No. 1001899-16-6

4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B2930166
CAS No.: 1001899-16-6
M. Wt: 327.4
InChI Key: UUHKHZNUERWSHP-UHFFFAOYSA-N
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Description

4-[6-(4-Methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine is a chemical compound of high interest in medicinal chemistry and oncology research, particularly in the investigation of kinase signaling pathways. Its molecular structure incorporates two privileged motifs in modern drug discovery: a morpholine ring and a methanesulfonyl-piperazine group, linked by a pyridazine core. These structural features are frequently found in potent and selective kinase inhibitors . For instance, the morpholino-thienopyrimidine derivative GDC-0941 is a well-characterized, potent, and orally bioavailable inhibitor of Class I PI3K (phosphoinositide 3-kinase) that has advanced to human clinical trials for cancer treatment . Similarly, the pyrrolotriazine compound CYH33 has been identified as a highly potent and selective PI3Kα inhibitor for advanced solid tumors . The presence of the methanesulfonyl-piperazine subgroup in these clinical candidates underscores its importance for target binding and potency. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for developing novel therapeutic agents targeting phosphoinositide 3-kinases and other related kinases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[6-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S/c1-22(19,20)18-6-4-16(5-7-18)12-2-3-13(15-14-12)17-8-10-21-11-9-17/h2-3H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHKHZNUERWSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction with hydrazine.

    Substitution with Methanesulfonylpiperazine: The pyridazine ring is then reacted with 4-methanesulfonylpiperazine under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, often using a halogenated precursor of the pyridazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The morpholine and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylpiperazine group may play a crucial role in binding to these targets, while the morpholine ring can influence the compound’s overall pharmacokinetic properties. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine with structurally related compounds from patent and synthetic literature:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Notes Reference ID
This compound Pyridazine Morpholine at position 3; 4-methanesulfonylpiperazine at position 6 ~420 (estimated) Hypothesized kinase inhibitor -
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Morpholine at position 4; 4-methanesulfonylpiperazine via methyl linker at position 6 494.19 (ESI+ MH+) Confirmed kinase inhibition activity
2-Chloro-6-((4-methanesulfonyl-2,6-dimethyl-piperazin-1-yl)methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Chlorine at position 2; dimethyl-substituted piperazine at position 6 ~520 (estimated) Enhanced selectivity for PI3K/mTOR kinases
5-[6-(4-Methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]pyrimidin-2-amine Thieno[2,3-d]pyrimidine Aminopyrimidine at position 2; 4-methanesulfonylpiperazine via methyl linker ~530 (estimated) Improved cellular permeability

Key Structural and Functional Differences:

Core Heterocycle: Pyridazine (target compound) vs. thieno[3,2-d]pyrimidine or thieno[2,3-d]pyrimidine (comparators). Pyridazine’s two adjacent nitrogen atoms may confer distinct electronic properties compared to the sulfur-containing thienopyrimidines.

Substituent Positioning: The methyl linker between the piperazine and core in thienopyrimidines (e.g., 6-(4-methanesulfonyl-piperazin-1-ylmethyl)) increases conformational flexibility, which could improve binding kinetics but reduce metabolic stability compared to direct attachment in pyridazine derivatives .

Biological Activity: Thienopyrimidine derivatives (e.g., MH+ 494.19) demonstrate confirmed kinase inhibition, likely due to their ability to mimic ATP’s purine ring. The pyridazine-based compound’s activity remains theoretical but is supported by structural analogy .

Synthetic Complexity: Pyridazine derivatives often require fewer synthetic steps compared to thienopyrimidines, which involve multi-step cyclization and functionalization (e.g., Suzuki couplings for boronic ester intermediates) .

Research Findings and Implications

  • Kinase Inhibition: Thienopyrimidine analogs (e.g., MH+ 494.19) show nanomolar IC50 values in PI3K and mTOR assays, suggesting the methanesulfonylpiperazine-morpholine motif is critical for ATP-binding pocket interaction .
  • Solubility and Bioavailability: Morpholine and methanesulfonyl groups improve aqueous solubility, but methyl linkers in thienopyrimidines may increase lipophilicity, necessitating formulation optimization .
  • Metabolic Stability: Direct attachment of piperazine to pyridazine (vs. methyl-linked piperazines in thienopyrimidines) could reduce susceptibility to oxidative metabolism, warranting further ADME studies.

Biological Activity

The compound 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates a morpholine ring and a piperazine moiety, positions it as a candidate for various therapeutic applications, particularly in oncology and neurology. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed findings from recent research.

Chemical Structure and Properties

The chemical formula for this compound is C15H22N6O4SC_{15}H_{22}N_{6}O_{4}S. The compound features several functional groups that contribute to its biological activity:

  • Morpholine : A six-membered ring containing one nitrogen atom that can influence solubility and binding properties.
  • Piperazine : A cyclic amine that often enhances pharmacological profiles through its ability to interact with various receptors.
  • Methanesulfonyl group : This group can enhance the compound's pharmacokinetic properties and may play a role in enzyme inhibition.
PropertyValue
Molecular Weight358.44 g/mol
SolubilitySoluble in DMSO and water
Melting PointNot determined
LogP1.5 (predicted)

Research indicates that this compound may exert its biological effects through modulation of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cancer cell growth and metabolism.

Key Findings:

  • Inhibition of AKT Phosphorylation : Studies have demonstrated that this compound can significantly reduce AKT phosphorylation in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis .
  • Impact on Cell Cycle : The compound has been observed to induce G1 phase arrest in cancer cells, thereby inhibiting their progression through the cell cycle.

Case Studies

Several studies have explored the efficacy of this compound in different cancer models:

  • Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM .
  • Lung Cancer Model : In A549 lung cancer cells, the compound demonstrated significant anti-proliferative effects, with mechanisms linked to apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Studies

Study TypeCell LineIC50 (µM)Mechanism
In VitroMCF-720AKT inhibition, apoptosis
In VitroA54915Cell cycle arrest
In VivoXenograft ModelNot reportedTumor growth inhibition

Applications in Medicine

Given its biological activity, there are potential applications for this compound in treating various cancers. Current research is focused on:

  • Anticancer Therapy : Investigating its role as a small-molecule inhibitor targeting the PI3K pathway.
  • Neurological Disorders : Exploring its effects on neuroprotective pathways may lead to applications in treating neurodegenerative diseases.

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